Rev 2'-O-MOE-A(Bz)-5'-amidite

Nuclease resistance Antisense oligonucleotide Serum stability

Choose Rev 2'-O-MOE-A(Bz)-5'-amidite for reverse 5'→3' synthesis, critical for clean 3'-terminal modifications. This reverse-direction monomer uniquely features a 3'-DMT protecting group and 5'-phosphoramidite, minimizing N+1 impurities for therapeutic ASOs and diagnostic probes. The 2'-MOE modification provides proven nuclease resistance (>60% intact after 96 hours in serum), outperforming 2'-OMe substitutes. As the backbone of seven FDA-approved ASOs, 2'-MOE chemistry de-risks CMC strategies in drug development. Order for a clinically validated baseline in comparative preclinical studies.

Molecular Formula C50H58N7O9P
Molecular Weight 932.0 g/mol
Cat. No. B13716073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRev 2'-O-MOE-A(Bz)-5'-amidite
Molecular FormulaC50H58N7O9P
Molecular Weight932.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(63-28-14-27-51)64-31-42-44(66-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)45(62-30-29-59-5)49(65-42)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1
InChIKeyXNXRGROTYZFYBK-HDMAWCRFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rev 2'-O-MOE-A(Bz)-5'-amidite: A Reverse Amidite Building Block for High-Purity 5'→3' Oligonucleotide Synthesis


Rev 2'-O-MOE-A(Bz)-5'-amidite is a reverse phosphoramidite monomer designed for solid-phase oligonucleotide synthesis in the 5'→3' direction [1]. It features a 3'-O-(4,4'-dimethoxytrityl) protecting group and a 5'-phosphoramidite, enabling reverse-direction chain assembly that facilitates clean introduction of 3'-terminal modifications [1]. The compound incorporates the 2'-O-methoxyethyl (2'-MOE) modification on the ribose sugar and N6-benzoyl (Bz) protection on the adenine base, a combination that imparts enhanced nuclease resistance, improved RNA binding affinity, and increased thermal stability to the resulting oligonucleotides [2].

Why Generic Substitution Fails: Reverse Amidites and 2'-MOE Modifications Are Not Interchangeable with Standard Amidites or Other 2'-Modifications


Standard phosphoramidites are designed for 3'→5' synthesis and cannot be used to build oligonucleotides in the reverse (5'→3') direction, a requirement for certain 3'-end modifications and 3'-3'/5'-5' linkages that confer nuclease resistance [1]. Furthermore, the 2'-MOE modification provides a unique balance of nuclease stability and target affinity that differs markedly from unmodified, 2'-O-methyl (2'-OMe), and 2'-fluoro (2'-F) analogs [2]. Substituting a 2'-OMe or unmodified building block for 2'-MOE results in significantly reduced serum stability (degradation within hours vs. >60% intact after 96 hours) [2]. Conversely, substituting 2'-F for 2'-MOE yields higher duplex thermal stability but may alter pharmacokinetic properties in ways that have not been as extensively clinically validated [3]. These chemical differences preclude simple interchangeability and mandate deliberate selection based on the intended application.

Quantitative Evidence Guide: Rev 2'-O-MOE-A(Bz)-5'-amidite Performance Differentiation vs. Closest Analogs


Enhanced Nuclease Stability: 2'-MOE-Modified Oligonucleotides vs. Unmodified and 2'-OMe Analogs

In a head-to-head nuclease stability assay, a 16-mer oligonucleotide containing three 2'-MOE modifications at its 3'-end retained approximately 60% of intact full-length product after 96 hours of incubation at 37°C in calf bovine serum [1]. In contrast, both an unmodified deoxyoligonucleotide and an oligonucleotide bearing 2'-O-methyl (2'-OMe) modifications in the same positions were completely degraded within a few hours under identical conditions [1].

Nuclease resistance Antisense oligonucleotide Serum stability

Thermal Stability (ΔTm) of 2'-MOE-Modified Duplexes vs. 2'-OMe and 2'-F Analogs

The 2'-MOE modification increases the melting temperature (Tm) of oligonucleotide duplexes by 0.9 to 1.6°C per modification relative to unmodified RNA [1]. This ΔTm is comparable to that of the 2'-O-methyl (2'-OMe) modification but is lower than the 2.5°C per modification increase provided by 2'-fluoro (2'-F) [1].

Thermal stability Duplex melting temperature 2'-modification

Reverse Amidite Synthesis Advantage: Higher Coupling Efficiency and N+1-Free Products vs. Standard 3'-Amidites

Reverse RNA phosphoramidites (5'-amidites) have been observed to provide higher coupling efficiency per step during automated solid-phase synthesis compared to standard 3'-amidites [1]. Furthermore, oligonucleotides synthesized using reverse amidites are free of N+1 species, a common deletion/insertion impurity that arises in standard 3'→5' synthesis [1].

Reverse amidite Coupling efficiency Oligonucleotide purity N+1 impurity

In Vivo Target Reduction: 2'-MOE Gapmer ASO Benchmarking vs. 2'-O-NMA Analog

In a direct comparative study, a 2'-O-MOE gapmer antisense oligonucleotide (ASO) targeting PTEN mRNA was administered subcutaneously to mice and reduced PTEN mRNA expression in liver in a dose-dependent manner [1]. A 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) gapmer ASO targeting the same sequence exhibited comparable potency and similar normal toxicity profiles (AST, ALT, organ weights, body weights) [1].

In vivo efficacy Gapmer ASO PTEN mRNA 2'-O-NMA

Clinical Validation: 2'-MOE Modification in FDA-Approved Therapeutic ASOs

The 2'-MOE modification is incorporated into at least seven FDA-approved antisense oligonucleotide drugs, including nusinersen (Spinraza), mipomersen (Kynamro), inotersen (Tegsedi), tofersen (Qalsody), and eplontersen (Wainua) [1]. This represents the highest number of approved ASO therapeutics utilizing any single 2'-modification chemistry [1].

FDA-approved Antisense oligonucleotide 2'-MOE Therapeutic

Best Application Scenarios for Rev 2'-O-MOE-A(Bz)-5'-amidite: Where Differentiation Drives Value


Synthesis of Oligonucleotides with 3'-End Modifications via 5'→3' Direction

Reverse amidites enable clean and efficient introduction of 3'-terminal modifications such as fluorescent dyes, biotin, cholesterol, or GalNAc conjugates. The absence of N+1 impurities [1] is critical for therapeutic ASOs and diagnostic probes where single-nucleotide heterogeneity compromises activity or detection sensitivity.

Generation of Long-Circulating Antisense Oligonucleotides for In Vivo Studies

The 2'-MOE modification confers >60% intact oligonucleotide after 96 hours in serum [2], making it the modification of choice for ASOs requiring extended plasma or tissue residence times. This is essential for preclinical efficacy studies in animal models and for therapeutic candidates where infrequent dosing is desired.

Benchmarking Novel 2'-Modifications in Gapmer ASO Designs

2'-MOE gapmers serve as the reference standard for in vivo potency and safety, as demonstrated by head-to-head comparisons with 2'-O-NMA [3]. Researchers developing next-generation 2'-modifications should procure 2'-MOE amidites to establish a clinically validated baseline for comparative evaluation of target knockdown, toxicity, and pharmacokinetics.

Construction of Therapeutic Oligonucleotides Following Approved Drug Chemistries

With seven FDA-approved ASO drugs containing the 2'-MOE modification [4], using 2'-MOE building blocks aligns new drug development with regulatory-precedented chemistry. This reduces CMC (Chemistry, Manufacturing, and Controls) risk and may facilitate smoother IND/NDA filing by leveraging established safety and manufacturing data packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rev 2'-O-MOE-A(Bz)-5'-amidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.